molecular formula C10H12ClNO2 B3224806 Ethyl 2-amino-2-(4-chlorophenyl)acetate CAS No. 124031-17-0

Ethyl 2-amino-2-(4-chlorophenyl)acetate

Cat. No.: B3224806
CAS No.: 124031-17-0
M. Wt: 213.66 g/mol
InChI Key: RBJBLESPMGILOU-UHFFFAOYSA-N
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Description

Ethyl 2-amino-2-(4-chlorophenyl)acetate is an organic compound with the molecular formula C10H12ClNO2 It is a derivative of phenylglycine and is characterized by the presence of an ethyl ester group, an amino group, and a 4-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-amino-2-(4-chlorophenyl)acetate can be synthesized through several methods. One common approach involves the reaction of ethyl chloroacetate with 4-chloroaniline in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product.

Another method involves the reduction of ethyl 2-nitro-2-(4-chlorophenyl)acetate using a reducing agent such as hydrogen gas in the presence of a palladium catalyst. This reduction converts the nitro group to an amino group, yielding this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, yield, and purity requirements. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial to achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-2-(4-chlorophenyl)acetate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro group using oxidizing agents such as potassium permanganate.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Ethyl 2-nitro-2-(4-chlorophenyl)acetate.

    Reduction: Ethyl 2-amino-2-(4-hydroxyphenyl)acetate.

    Substitution: Ethyl 2-amino-2-(4-methoxyphenyl)acetate.

Scientific Research Applications

Ethyl 2-amino-2-(4-chlorophenyl)acetate has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic molecules, including agrochemicals and dyes.

    Biological Studies: Researchers use this compound to study the effects of amino acid derivatives on biological systems.

    Industrial Applications: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-amino-2-(4-chlorophenyl)acetate involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor or modulator of enzymes or receptors. The presence of the amino and ester groups allows it to form hydrogen bonds and interact with active sites of proteins, influencing their activity and function.

Comparison with Similar Compounds

Ethyl 2-amino-2-(4-chlorophenyl)acetate can be compared with other similar compounds, such as:

    Ethyl 2-amino-2-(4-methylphenyl)acetate: Similar structure but with a methyl group instead of a chlorine atom.

    Ethyl 2-amino-2-(4-fluorophenyl)acetate: Contains a fluorine atom instead of chlorine, affecting its reactivity and biological activity.

    Ethyl 2-amino-2-(4-bromophenyl)acetate:

The uniqueness of this compound lies in the presence of the chlorine atom, which influences its electronic properties and reactivity, making it suitable for specific applications in synthesis and medicinal chemistry.

Properties

IUPAC Name

ethyl 2-amino-2-(4-chlorophenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2/c1-2-14-10(13)9(12)7-3-5-8(11)6-4-7/h3-6,9H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBJBLESPMGILOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC=C(C=C1)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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